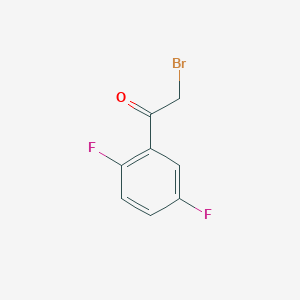

2-Bromo-1-(2,5-difluorophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

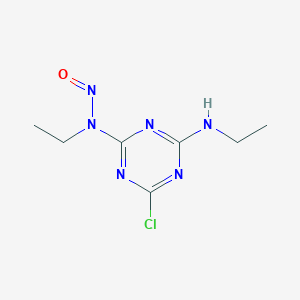

The compound 2-Bromo-1-(2,5-difluorophenyl)ethanone is a brominated acetophenone derivative with two fluorine atoms on the aromatic ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated acetophenone derivatives and their chemical properties, synthesis, and potential applications. These compounds are of interest due to their potential use in various chemical reactions and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of brominated acetophenone derivatives can involve halogen exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone . This method could potentially be adapted for the synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone. Additionally, the Friedel–Crafts-type alkylation is another method that could be employed, as demonstrated in the synthesis of thioesters, benzophenones, and xanthones using bromodifluoro(phenylsulfanyl)methane . This approach might be relevant for introducing the bromo and ketone functional groups onto the aromatic ring.

Molecular Structure Analysis

The molecular structure of brominated acetophenones can be optimized using computational methods such as Gaussian09 software, as shown in the study of a pyrazole derivative . The geometrical parameters obtained from such calculations can be in agreement with X-ray diffraction (XRD) data. For 2-Bromo-1-(2,5-difluorophenyl)ethanone, similar computational methods could be used to predict the molecular structure and optimize the geometry.

Chemical Reactions Analysis

Brominated acetophenones can undergo various chemical reactions to form new derivatives. For instance, 2-bromo-1-(3,4-dimethylphenyl)ethanone was converted to thiazole derivatives through reactions with different reagents . This indicates that the brominated acetophenone core can be a versatile intermediate for the synthesis of a wide range of compounds, including those with potential fungicidal activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenones can be characterized using spectroscopic methods such as IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques can confirm the structure of the synthesized compounds and measure physical constants such as density, refractive index, boiling point, and melting point . For 2-Bromo-1-(2,5-difluorophenyl)ethanone, similar analytical methods would be essential to confirm its synthesis and to understand its properties.

Scientific Research Applications

Nucleophilic Substitution Reactions

A computational study investigated the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromoacetophenone and derivatives with different phenyl substituents. This study utilized Density Functional Theory (DFT) calculations to explore the mechanism, electronic structure, and reactivity of these compounds, highlighting their importance in synthesizing nitrogen-containing heterocycles (Erdogan & Erdoğan, 2019).

Enantioselective Synthesis

Research on the synthesis of enantiomerically pure compounds from brominated precursors, such as 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, showcases the role of brominated intermediates in producing optically active compounds. Such processes are crucial for the development of pharmaceuticals and agrochemicals with specific enantiomeric purity (Zhang et al., 2014).

Biotransformation Processes

A study described the use of a new Acinetobacter sp. isolate for the highly enantioselective synthesis of a chiral intermediate of Miconazole, demonstrating the potential of brominated compounds in microbial biotransformation processes. This approach highlights the utility of brominated intermediates in producing chiral compounds for pharmaceutical applications (Miao et al., 2019).

properties

IUPAC Name |

2-bromo-1-(2,5-difluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUWMFXQRHHPJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CBr)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380839 |

Source

|

| Record name | 2-Bromo-1-(2,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2,5-difluorophenyl)ethanone | |

CAS RN |

258513-41-6 |

Source

|

| Record name | 2-Bromo-1-(2,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

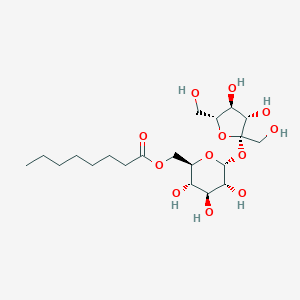

![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)

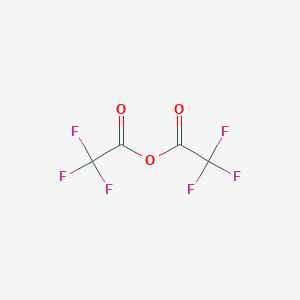

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)

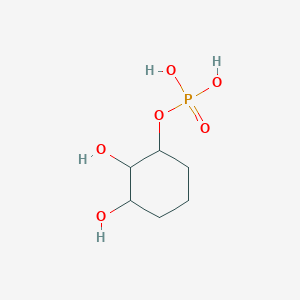

![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)